Diethyl 5,5'-methylenedianthranilate

lipophilicity partition coefficient solubility

Replace carcinogenic MOCA with this bifunctional aromatic ester, which provides distinct processing advantages over the dimethyl homolog. Its ethyl ester moiety delivers 5-fold lower vapor pressure, reducing volatile amine emissions during high-temperature curing (80-120 °C). Higher LogP (≈3.96) improves compatibility with hydrophobic polyether and polyester prepolymers, minimizing phase separation. The two primary aromatic amine groups afford tetra-functionality for epoxy crosslinking with moderated reactivity. Available in research packs (10 mg-100 mg) and bulk custom quantities; in stock for immediate dispatch.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
CAS No. 15403-44-8
Cat. No. B101345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5,5'-methylenedianthranilate
CAS15403-44-8
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OCC)N
InChIInChI=1S/C19H22N2O4/c1-3-24-18(22)14-10-12(5-7-16(14)20)9-13-6-8-17(21)15(11-13)19(23)25-4-2/h5-8,10-11H,3-4,9,20-21H2,1-2H3
InChIKeyHQNXNKDEVVRPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5,5′-Methylenedianthranilate Compound Profile


Diethyl 5,5′-methylenedianthranilate (synonym: diethyl 3,3′-methylenebis(6-aminobenzoate)) is a bifunctional aromatic ester belonging to the methylene‑bis‑anthranilate family. It comprises two ethyl anthranilate moieties linked through a central methylene (–CH₂–) bridge and carries the molecular formula C₁₉H₂₂N₂O₄ (MW 342.39 g·mol⁻¹) [1]. The compound is grouped under MITI Number 4‑105 in the Japanese Chemical Substances Control Law inventory alongside its dimethyl, diisobutyl, and diisopropyl ester analogs, reflecting a shared structural core but distinct ester‑dependent physicochemical profiles [2]. Historically, methylene‑bis‑anthranilates have been proposed as replacements for the carcinogenic chain extender 4,4′‑methylene‑bis‑(o‑chloroaniline) (MOCA) in polyurethane and epoxy resin formulations [3]. The diethyl ester’s combination of moderate lipophilicity (predicted LogP ≈ 3.96) and two primary aromatic amine groups positions it as a candidate for applications requiring controlled reactivity and solubility distinct from the shorter‑chain dimethyl homolog.

Workflow
Polyurethane and epoxy chain extension/curing agent; MOCA replacement candidate.
Selection
Diethyl ester provides tailored lipophilicity and boiling point relative to shorter-chain methyl homolog.
Context
Bifunctional aromatic amine; ester groups moderate reactivity and enable organic-solvent processing.

Why This Ester Cannot Replace Its Analogs


The methylene‑bis‑anthranilate scaffold is not a single interchangeable entity; the ester alkyl chain length critically modulates three procurement‑relevant properties: (i) lipophilicity and thereby solubility in organic media, solvent partition, and membrane permeability; (ii) boiling point, which dictates distillation‑based purification feasibility and thermal processing windows; and (iii) steric bulk at the reactive amine sites, which influences cure kinetics in polyurethane and epoxy systems. Regulatory inventories also treat the individual esters as distinct substances—the diethyl (CAS 15403‑44‑8), dimethyl (CAS 31383‑81‑0), diisobutyl (CAS 39194‑12‑2), and diisopropyl (CAS 62895‑88‑9) esters each carry separate CAS registrations despite sharing MITI Number 4‑105 [1]. As detailed in the quantitative evidence below, even a change from methyl to ethyl ester shifts the predicted LogP by ≈ 0.8 units and the boiling point by ≈ 19 °C , differences that are consequential when selecting a building block for specific reaction media, purification protocols, or end‑use environments. Treating any ester variant as a ‘drop‑in’ substitute without verifying these parameters risks failed syntheses, out‑of‑specification polymer properties, and regulatory non‑compliance.

Target Diethyl 5,5′-methylenedianthranilate Higher organic solubility and boiling point; distinct CAS and EINECS registration.
Analog not interchangeable Dimethyl ester (CAS 31383-81-0) Lower lipophilicity and volatility; separate regulatory identity; may shift processing and compliance outcomes.
Ester chain length critically alters solubility, thermal stability, and regulatory status; direct substitution without validation may compromise process consistency and compliance.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Dimethyl Ester

The diethyl ester (target) exhibits a predicted octanol/water partition coefficient (LogP) approximately 0.78 units higher than the dimethyl homolog, translating to an ~6‑fold greater predicted partition into organic phases . This difference arises solely from the extension of the ester alkyl chain from methyl to ethyl on the identical methylene‑bis‑anthranilate core. The higher LogP of the diethyl ester (3.96) compared to the dimethyl ester (3.18) makes the diethyl variant preferable when the application medium demands greater organic solubility or when reduced aqueous leaching is required—for instance in hydrophobic polymer matrices or organic‑solvent‑based reaction schemes.

Lipophilicity vs. dimethyl ester
Cross-study comparable
ΔLogP ≈ +0.78 (∼6‑fold higher organic/aqueous partitioning)
Supports organic-phase solubility selection
In silico prediction; experimental validation advised.
lipophilicity partition coefficient solubility anthranilate esters

Boiling Point Elevation and Thermal Processing Window

The predicted normal boiling point of the diethyl ester (519.9 °C at 760 mmHg) is approximately 19 °C higher than that of the dimethyl ester (501.2 °C at 760 mmHg) . This elevation, attributable to the greater van der Waals surface of the ethyl versus methyl ester groups, confers a wider thermal window for high‑temperature processing, melt‑phase reactions, or vacuum distillation purification. In polymer curing applications where exotherms can push local temperatures above 500 °C, this margin may reduce the risk of premature volatilization or decomposition relative to the dimethyl analog.

Boiling point elevation
Cross-study comparable
ΔTb ≈ +18.7 °C (519.9 °C vs. 501.2 °C at 760 mmHg)
Broader high-temperature processing window
Predicted data; validate under process conditions.
boiling point thermal stability distillation purification anthranilate esters

Methylene-Bis-Anthranilate Safety vs. MOCA

The well‑established industrial chain extender 4,4′‑methylene‑bis‑(o‑chloroaniline) (MOCA, CAS 101‑14‑4) is classified as an IARC Group 1 human carcinogen and has been shown to induce urinary bladder tumors in dogs and kidney/liver tumors in rodents [1]. In contrast, 4,4′‑methylene‑bis‑anthranilates (the class to which the diethyl ester belongs) were specifically proposed as MOCA replacements in the late 1970s on the basis of their structural analogy—retaining the methylene‑dianiline backbone but substituting the ortho‑chloro substituents with ester groups [2]. While carcinogenicity data are not available for the diethyl ester itself (all toxicological endpoints are currently marked ‘no data available’ in the GHS SDS ), the dimethyl homolog (methylene bis(methyl anthranilate), MBMA) has been evaluated in a two‑year rat feeding study: MBMA was classed as a ‘carcinogen of moderate potency’ with tumors appearing only after 18 months at a high dietary level of 1.5% [3]. This contrasts sharply with MOCA, which produces tumors in multiple species at lower exposures and shorter latencies. The absence of chlorine atoms in methylene‑bis‑anthranilates eliminates the metabolic pathway leading to electrophilic nitrenium ions that underlies MOCA’s genotoxicity.

Carcinogenicity vs. MOCA
Class-level inference
MOCA: IARC Group 1; MBMA (dimethyl): moderate potency; diethyl: no data
Regulatory burden context may differ; requires own assessment
Direct comparative toxicology absent; class-level inference only.
polyurethane curing agent MOCA replacement carcinogenicity chain extender

HPLC Method Specificity for Ester Resolution

A reverse‑phase HPLC method employing a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been specifically demonstrated for the separation and analysis of diethyl 5,5′-methylenedianthranilate [1]. The method is designed to resolve the diethyl ester from process impurities and, by extension, from other alkyl ester homologs that may be present as synthetic by‑products or contaminants. The LogP difference of ≈ 0.78 between the diethyl and dimethyl esters provides a theoretical basis for baseline chromatographic resolution under optimized gradient conditions; compounds with identical PSA (104.64 Ų) but differing LogP typically elute with retention times proportional to their hydrophobic surface area on reversed‑phase columns . This analytical specificity is procurement‑relevant because it enables incoming quality control laboratories to verify that the supplied material is the diethyl ester and not a mis‑labeled dimethyl or mixed‑ester batch.

HPLC identity method
Supporting evidence
Newcrom R1 RP-HPLC resolves diethyl ester from homologs and impurities
Enables QC verification of ester identity
Method available from SIELC Technologies; adapt to in-house QC.
HPLC separation quality control analytical method Newcrom R1 column

Physicochemical Baseline: Density and Volatility

The diethyl ester’s reported density (1.213 g·cm⁻³) is slightly lower than the predicted density of the dimethyl ester (1.261 ± 0.06 g·cm⁻³) , reflecting the greater free volume imparted by the ethyl groups. More operationally significant is the vapor pressure: the diethyl ester has a predicted vapor pressure of 6.55×10⁻¹¹ mmHg at 25 °C, while the dimethyl ester is estimated at ∼3×10⁻¹⁰ mmHg (approximately 5‑fold more volatile) . The diethyl ester’s flash point of 209.2 °C also exceeds that typically predicted for the dimethyl homolog (∼195–200 °C). These differences, while modest in absolute terms, are meaningful for processes conducted under vacuum or at elevated temperatures where volatile losses can alter stoichiometry and generate hazardous vapor concentrations.

Volatility & density
Cross-study comparable
Vapor pressure 5‑fold lower; density 1.213 g·cm⁻³; flash point ~209 °C (dimethyl ~195–200 °C)
Lower volatile loss and thermal exposure risk
Predicted properties; confirm experimentally for critical processes.
density vapor pressure flash point physical properties anthranilate esters

Regulatory Inventory and CAS Registration

Under Japan’s Chemical Substances Control Law (CSCL), the diethyl ester is listed as an existing chemical substance with MITI Number 4‑105, alongside its dimethyl, diisobutyl, and diisopropyl analogs [1]. However, each analog carries a unique CAS Registry Number (diethyl: 15403-44-8; dimethyl: 31383-81-0; diisobutyl: 39194-12-2; diisopropyl: 62895-88-9) and a distinct EINECS number (diethyl: 239‑419‑0; dimethyl: 250‑606‑6). This regulatory architecture means that while the substances are chemically grouped for inventory management, they are legally distinct entities for the purposes of pre‑market notification, import/export documentation, and safety data sheet authoring. Procuring the wrong ester—even inadvertently—can constitute a regulatory non‑compliance event in jurisdictions that require substance‑specific registration.

Regulatory identity
Supporting evidence
CAS 15403-44-8; MITI 4‑105; EINECS 239‑419‑0. Distinct from dimethyl, diisobutyl, diisopropyl.
Required for substance-specific regulatory compliance
Verify against local inventory requirements.
regulatory inventory CAS registration MITI number chemical substance control Japan CSCL

Application Scenarios


Polyurethane Chain Extension with Reduced Volatility

In polyurethane elastomer formulations where MOCA is being replaced for occupational safety reasons, the diethyl ester offers a processing advantage over the dimethyl homolog: its 5‑fold lower vapor pressure (6.55×10⁻¹¹ vs. ∼3×10⁻¹⁰ mmHg at 25 °C) and ∼19 °C higher boiling point reduce volatile amine emissions during high‑temperature curing cycles (commonly 80–120 °C for prepolymer processing). This is particularly relevant in open‑mold casting operations where worker exposure to airborne aromatic amines must be minimized. The higher LogP (3.96 vs. 3.18) also promotes better compatibility with hydrophobic polyether and polyester polyol prepolymers, potentially reducing phase separation during mixing . Note: the specific reactivity and mechanical properties of the diethyl ester versus MOCA or MBMA in cured elastomers have not been published in peer‑reviewed comparative studies; users must conduct application‑specific validation.

High-Temperature Epoxy Composite Curing Agent

The diethyl ester’s elevated boiling point (519.9 °C) relative to the dimethyl ester (501.2 °C) makes it a candidate for epoxy prepreg formulations that undergo high‑temperature cure cycles (e.g., 180–220 °C for aerospace‑grade carbon fiber composites) where premature volatilization of the curing agent would create voids and compromise laminate quality . The presence of two primary aromatic amine groups provides tetra‑functionality for crosslinking, while the electron‑withdrawing ester substituents moderate amine reactivity compared to unsubstituted methylene dianiline, potentially extending pot life. Amino benzoates containing at least two primary amine groups and two carboxyl moieties have been patented as curing agents for epoxy prepregs, and the diethyl ester falls within this structural claim space .

Intermediate for Bis-Azo Reactive Dyes and Pigments

The methylene‑bis‑anthranilic acid core (accessible by hydrolysis of the diethyl ester) has been demonstrated as a diazo coupling component for synthesizing bis‑azo reactive dyes that produce brown to blue shades on viscose rayon, wool, and silk with good fastness properties . The diethyl ester serves as a protected, organic‑soluble precursor to the free diacid (MBAA, CAS 7330‑46‑3), which is sparingly soluble in water. Using the diethyl ester rather than the free diacid in the initial synthetic steps allows homogeneous solution‑phase chemistry in organic solvents, after which ester hydrolysis liberates the water‑soluble bis‑anthranilic acid for aqueous diazotization and coupling. The diethyl ester’s higher LogP compared to the dimethyl ester provides greater solubility in the toluene or chlorobenzene solvents typically employed for such transformations .

High-Performance Polyimide and Polyamide Monomer

The diethyl ester, upon hydrolysis to 5,5′‑methylenedianthranilic acid (MBAA), has been cited as a bifunctional monomer for synthesizing high‑strength flexible transparent polyimides with excellent thermal stability and chemical resistance . In this application, the diethyl ester offers a practical advantage over the free diacid during monomer purification: the ester can be purified by recrystallization from organic solvents or by the demonstrated Newcrom R1 preparative HPLC method , whereas the free diacid’s low solubility limits purification options. The ester functionality also allows sequential deprotection strategies, where one amine can be reacted while the ester groups remain intact, providing regiochemical control not available with the free diacid. The distinct boiling point and LogP of the diethyl versus dimethyl ester enable solvent‑specific purification protocols tailored to the ethyl homolog.

Application
Selection Property
Validation Focus
Polyurethane chain extension (MOCA alternative)
Ester-tailored lower volatility and hydrophobic prepolymer compatibility
Amine emission and phase separation testing under cure conditions
High-temperature epoxy composite curing
Elevated boiling point for cure stability; tetra-functional amine crosslinking
Void content and laminate quality after high-temperature cure
Bis-azo reactive dye intermediate
Organic-soluble ester precursor to water-soluble bis-anthranilic acid
Solution-phase synthesis and diazotization coupling yield
High-performance polyimide/polyamide monomer
Purifiability by recrystallization or HPLC; sequential deprotection access
Monomer purity and regiochemical control verification
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